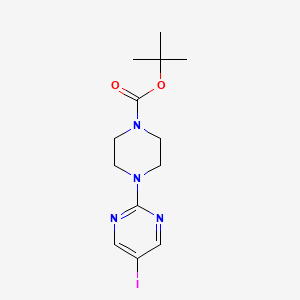

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19IN4O2 and a molecular weight of 390.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its incorporation of an iodopyrimidine moiety, which can confer unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 5-iodopyrimidine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodopyrimidine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics make it suitable for developing inhibitors targeting specific enzymes involved in disease pathways.

Inhibitors of Proteases

Research has indicated that derivatives of piperazine compounds, including this compound, can inhibit proteases such as renin. This inhibition is crucial for developing treatments for hypertension and other cardiovascular diseases .

Anticancer Agents

The compound has potential applications in anticancer drug development. Its derivatives are being studied for their ability to inhibit cancer cell proliferation by interfering with molecular pathways essential for tumor growth .

Case Study 1: Inhibition of Renin

A study demonstrated that compounds similar to this compound effectively inhibited renin activity in vitro, suggesting potential applications in hypertension treatment. The research highlighted the compound's ability to selectively bind to the active site of renin, thus blocking its enzymatic function .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of piperazine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for further drug development .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is not well-documented. as a piperazine derivative, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The iodopyrimidine moiety may also play a role in its biological activity by interacting with specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of an iodopyrimidine moiety, which may result in different chemical and biological properties.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group, which can confer different reactivity and biological activity compared to the iodopyrimidine derivative.

The uniqueness of this compound lies in its iodopyrimidine moiety, which can provide distinct chemical reactivity and potential biological activity compared to other piperazine derivatives.

Biologische Aktivität

Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate, with the CAS number 1027616-32-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19IN4O2

- Molecular Weight : 390.23 g/mol

- IUPAC Name : this compound

- Purity : Typically >97% in commercial preparations .

The compound features a piperazine ring substituted with a pyrimidine moiety, which is known to enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing piperazine and pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been studied for their effects against various bacterial strains, including Gram-positive bacteria. The introduction of the iodine atom in the pyrimidine ring may enhance the compound's reactivity and biological efficacy .

Antiviral Activity

Studies have shown that certain piperazine derivatives can inhibit norovirus, a common cause of gastroenteritis. The structural similarity of this compound to known antiviral agents suggests it may possess similar properties .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Tert-butyl piperazine and 5-iodopyrimidine.

- Reaction Conditions : The reaction is usually conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

- Yield : Typical yields range from 40% to 70%, depending on the specific synthetic route employed .

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated various piperazine derivatives for their antimicrobial properties. The results indicated that compounds similar to tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral agents, researchers synthesized several piperazine derivatives and assessed their efficacy against norovirus. The study highlighted that modifications to the pyrimidine ring significantly influenced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H19IN4O2 |

| Molecular Weight | 390.23 g/mol |

| CAS Number | 1027616-32-5 |

| Purity | >97% |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antiviral Activity | Potential against norovirus |

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVLKNKJZMNQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.